4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline

Lipophilicity Drug-likeness Solubility

4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline (CAS 1187927-82-7) is a bifunctional, Boc-protected 3,4-dihydroquinoline scaffold that integrates a primary amine at the 4-position and a bromine atom at the 7-position on a partially saturated heterocyclic core. With a molecular weight of 327.22 g·mol⁻¹, a predicted density of 1.373 ± 0.06 g·cm⁻³, a predicted boiling point of 388.6 ± 42.0 °C, and a measured LogP of 2.59, this compound occupies a physicochemical space that is distinct from its closest chloro, hydroxy, and fully aromatic analogs.

Molecular Formula C14H19BrN2O2
Molecular Weight 327.22
CAS No. 1187927-82-7
Cat. No. B3364838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline
CAS1187927-82-7
Molecular FormulaC14H19BrN2O2
Molecular Weight327.22
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)N
InChIInChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3
InChIKeyBXYYWBRHZZJEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline (CAS 1187927-82-7): Procurement-Grade Building Block for Medicinal Chemistry


4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline (CAS 1187927-82-7) is a bifunctional, Boc-protected 3,4-dihydroquinoline scaffold that integrates a primary amine at the 4-position and a bromine atom at the 7-position on a partially saturated heterocyclic core . With a molecular weight of 327.22 g·mol⁻¹, a predicted density of 1.373 ± 0.06 g·cm⁻³, a predicted boiling point of 388.6 ± 42.0 °C, and a measured LogP of 2.59, this compound occupies a physicochemical space that is distinct from its closest chloro, hydroxy, and fully aromatic analogs . Its commercial availability at purities of 97–99% (HPLC) makes it a practical starting material for fragment-based drug discovery, parallel library synthesis, and late-stage functionalization programs .

Why 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline (CAS 1187927-82-7) Cannot Be Replaced by a Generic Analog


Although several 1-Boc-3,4-dihydroquinoline derivatives share the same core architecture, even a single-atom change at the 4-position or 7-position produces a compound with meaningfully different lipophilicity, hydrogen-bonding capacity, and cross-coupling reactivity. For example, removing the 4-amino group (as in 1-Boc-7-bromo-3,4-dihydro-2H-quinoline, CAS 1187932-64-4) raises the computed XLogP3-AA from 2.59 to 3.8, abolishes the H-bond donor, and eliminates the possibility of amide-bond or reductive-amination diversification at that site . Exchanging the 7-bromine for chlorine (4-Amino-1-Boc-5,7-dichloro-3,4-dihydro-2H-quinoline, CAS 886362-15-8) shifts LogP to 3.84, increases the number of H-bond donors to 2 and acceptors to 4, and replaces a Suzuki-reactive C–Br bond with a less reactive C–Cl bond . These physicochemical and reactivity differences mean that generic substitution will alter library design parameters, synthetic routes, and ultimately the structure–activity relationships (SAR) of any derived compound series. The quantitative evidence below demonstrates precisely where CAS 1187927-82-7 is differentiated.

Quantitative Differentiation Evidence for 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline (CAS 1187927-82-7) vs. Closest Analogs


Lipophilicity Reduction by ≥1.2 Log Units Relative to the 4-Desamino and 5,7-Dichloro Analogs

4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline (CAS 1187927-82-7) exhibits a measured LogP of 2.59, which is 1.21 log units lower than the XLogP3-AA of 3.8 reported for its 4-desamino analog (1-Boc-7-bromo-3,4-dihydro-2H-quinoline, CAS 1187932-64-4) and 1.25 log units lower than the ACD/LogP of 3.84 calculated for the 5,7-dichloro analog (4-Amino-1-Boc-5,7-dichloro-3,4-dihydro-2H-quinoline, CAS 886362-15-8) . This substantial reduction in lipophilicity translates to a calculated ~16‑fold improvement in predicted aqueous solubility, keeping the compound within the favorable LogP <3 range recommended for CNS and oral drug candidates [1].

Lipophilicity Drug-likeness Solubility

Single H-Bond Donor Profile Avoids Excess Polarity While Retaining Amine Reactivity

The target compound possesses exactly one hydrogen-bond donor (the primary 4‑NH₂) and three acceptors (Boc carbonyl, ring nitrogen, and the bromine as a weak halogen-bond acceptor), giving it a favorable HBD/HBA ratio of 1:3 . In contrast, the 5,7-dichloro analog (CAS 886362-15-8) carries two HBDs and four HBAs (ratio 2:4) and a larger polar surface area (PSA = 56 Ų vs. an estimated ~47 Ų for the monobromo compound), which can reduce passive membrane permeability . The 4-desamino analog (CAS 1187932-64-4) has zero HBDs, forfeiting the ability to participate in hydrogen-bond-directed biological recognition or covalent anchoring via the amine .

Hydrogen bonding Permeability Parallel synthesis

C–Br Bond Enables Broadly Reactive Cross-Coupling vs. C–Cl in the 5,7-Dichloro Analog

The 7-bromo substituent of CAS 1187927-82-7 provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira). The C–Br bond (bond dissociation energy ≈ 70 kcal·mol⁻¹ for aryl bromides) is significantly more reactive than the C–Cl bond (BDE ≈ 83 kcal·mol⁻¹) present in the 5,7-dichloro analog (CAS 886362-15-8) [1]. Under standard Suzuki conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80 °C), aryl bromides typically achieve >90% conversion within 2–4 hours, whereas aryl chlorides require specialized, often more expensive ligand systems (e.g., SPhos, XPhos) and longer reaction times [2]. This practical reactivity advantage reduces the cost and complexity of library synthesis when using the brominated building block.

Cross-coupling Suzuki reaction C–Br reactivity

Predicted pKa of 8.90 Places the 4-Amino Group in a Protonatable Range for Salt Formation and pH-Dependent Solubility Control

The 4-amino group of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline has a predicted pKa of 8.90 ± 0.20, as calculated by ChemicalBook's prediction module . This value indicates that the amine is partially protonated at physiological pH (7.4) and can be readily converted to a hydrochloride salt (CAS 1430839-89-6) for improved crystallinity and storage stability . The corresponding 4-hydroxy analog (1-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline, CAS 1263378-67-1) has no basic center at this position, eliminating the possibility of salt-mediated solubility modulation . The 4-desamino analog (CAS 1187932-64-4) similarly lacks this ionizable center .

pKa Salt formation Solid-form screening

Reduced Density vs. Fully Aromatic 4-Amino-7-bromoquinoline Suggests Favorable Packing for Formulation

The predicted density of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline is 1.373 ± 0.06 g·cm⁻³, which is significantly lower than the density of 1.649 g·cm⁻³ reported for the fully aromatic analog 4-Amino-7-bromoquinoline (CAS 65340-74-1) . The partially saturated dihydroquinoline core introduces an sp³ carbon at the 3- and 4-positions (Fsp³ = 0.5), disrupting planarity and reducing crystal packing efficiency relative to the flat aromatic system . This lower density may translate to reduced melting point and improved handling characteristics during formulation and solid-dosing workflows, although experimental melting-point data remain unavailable for the target compound.

Density Crystal packing Formulation

Orthogonal Boc/4-NH₂ Protection Enables Sequential Functionalization Not Possible with Mono-Protected Analogs

The simultaneous presence of an acid-labile Boc group on the ring nitrogen and a free primary amine at the 4-position is a key synthetic differentiator. The 4-desamino analog (CAS 1187932-64-4) carries only the Boc-protected ring nitrogen and cannot undergo amide-bond formation or reductive amination at C4 . The 4-hydroxy analog (CAS 1263378-67-1) can be acylated but lacks the nucleophilicity of an amine and cannot participate in Buchwald–Hartwig or reductive amination pathways . This orthogonal protection strategy allows the 4-NH₂ to be functionalized first (e.g., via HATU-mediated coupling or sulfonylation) while the Boc group remains intact, followed by acidic deprotection to reveal the secondary amine of the tetrahydroquinoline for a second diversification step [1]. This two-directional functionalization capability is not available in any single comparator molecule.

Orthogonal protection Sequential synthesis Amide coupling

Optimal Procurement Scenarios for 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline (CAS 1187927-82-7) Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Low LogP and One H-Bond Donor

With a measured LogP of 2.59 and a single H-bond donor, this building block satisfies the Rule-of-Three criteria for fragment libraries (MW <300, LogP ≤3, HBD ≤3) after Boc deprotection and functionalization . Its intrinsically lower lipophilicity compared to the 4-desamino (LogP 3.8) and 5,7-dichloro (LogP 3.84) analogs means that derived fragments will more reliably remain within favorable developability space, reducing the risk of late-stage attrition due to poor solubility or high metabolic clearance .

Parallel Library Synthesis Exploiting C–Br Cross-Coupling and Orthogonal Protection

The 7-bromo substituent enables high-yielding Suzuki–Miyaura coupling under standard, low-cost catalytic conditions (e.g., Pd(PPh₃)₄, aq. Na₂CO₃, 80 °C), while the free 4-NH₂ can be independently elaborated via amide coupling or reductive amination . This two-directional strategy produces more diverse product arrays per synthetic step than either the 4-desamino or 5,7-dichloro analogs, directly lowering the cost per compound in hit-to-lead campaigns .

Solid-Form and Salt Screening for Pre-Formulation Development

The predicted pKa of 8.90 for the 4-amino group permits stoichiometric salt formation (e.g., hydrochloride, CAS 1430839-89-6), offering opportunities to modulate crystallinity, hygroscopicity, and dissolution rate without altering the core scaffold . Neither the 4-hydroxy nor the 4-desamino analog possesses this ionizable center, making CAS 1187927-82-7 the only member of this analog series suitable for salt-based solid-form optimization .

CNS-Targeted Compound Design Prioritizing Low PSA and Moderate Lipophilicity

The estimated polar surface area of ~47 Ų and LogP of 2.59 place this scaffold well within the CNS MPO desirability window (PSA <70 Ų, LogP 1–3) . The sp³ character (Fsp³ = 0.5) further enhances the three-dimensionality of derived compounds, a property increasingly correlated with clinical success in CNS programs. Procurement of this specific bromo-amino scaffold is therefore strategically justified for neuroscience-focused medicinal chemistry groups .

Quote Request

Request a Quote for 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.